molecular formula C10H10BrNO B1452118 4-(4-Bromophenyl)pyrrolidin-2-one CAS No. 28311-23-1

4-(4-Bromophenyl)pyrrolidin-2-one

Cat. No.: B1452118
CAS No.: 28311-23-1
M. Wt: 240.1 g/mol
InChI Key: JHTJSUCXKXNRAX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)pyrrolidin-2-one (CAS 28311-23-1) is a high-value chemical building block based on the pyrrolidin-2-one scaffold, designed for research and development in medicinal chemistry . This compound, with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol, is part of a class of saturated nitrogen heterocycles that are highly prized in drug discovery for their three-dimensionality and ability to improve key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The pyrrolidinone core, particularly when substituted with aromatic systems like the 4-bromophenyl group, is a versatile pharmacophore investigated for its interaction with biological targets . Researchers utilize this and related pyrrolidinone compounds as agonists for the Formyl Peptide Receptor 2 (FPR2), a target implicated in the regulation of inflammation . Studies on analogous structures have demonstrated promising anti-inflammatory and pro-resolving properties in cellular assays, including the reduction of adherent neutrophils, making this chemical class valuable for developing new therapeutic agents . The saturated, non-planar structure of the pyrrolidine ring allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry of potential drug molecules . This product is intended for scientific research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJSUCXKXNRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677750
Record name 4-(4-Bromophenyl)pyrrolidin-2-one
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Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28311-23-1
Record name 4-(4-Bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)pyrrolidin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Bromophenyl)pyrrolidin-2-one: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)pyrrolidin-2-one, a key synthetic intermediate that combines the pyrrolidin-2-one core with a strategically placed bromophenyl moiety. The presence of the bromine atom serves as a versatile synthetic handle for advanced molecular construction, particularly through metal-catalyzed cross-coupling reactions. This document details the compound's chemical structure, physicochemical and spectroscopic properties, a representative synthetic protocol, its applications in drug discovery, and essential safety and handling guidelines. It is intended for researchers, chemists, and professionals in the field of drug development who wish to leverage this valuable building block in their synthetic programs.

Chemical Identity and Structure

4-(4-Bromophenyl)pyrrolidin-2-one is a disubstituted lactam. The core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) with a ketone group at the 2-position, forming the lactam ring. A 4-bromophenyl group is attached to the 4-position of this ring.

IdentifierValueSource
IUPAC Name 4-(4-Bromophenyl)pyrrolidin-2-oneN/A
CAS Number 28311-23-1[2]
Molecular Formula C₁₀H₁₀BrNO[3][4][5]
Molecular Weight 240.10 g/mol [3][5]
Canonical SMILES C1C(C(=O)NC1)C2=CC=C(C=C2)Br[4]
InChI Key YINFEFUSAQRZGG-UHFFFAOYSA-N[6]

Chemical Structure: Chemical structure of 4-(4-Bromophenyl)pyrrolidin-2-one

Physicochemical Properties

Experimental data for this specific isomer is not extensively published. The properties listed below are based on data from closely related isomers and computational predictions. Researchers should perform their own characterization for definitive values.

PropertyValueNotes
Physical Form Expected to be an off-white to beige crystalline powder.Based on related compounds like 1-(4-bromophenyl)-2-pyrrolidinone.[5]
Melting Point Not specified. For comparison, 1-(4-bromophenyl)pyrrolidin-2-one melts at 98-101 °C.[5]Experimental determination is recommended.
Boiling Point > 350 °C (Predicted)High boiling point is expected due to the polar lactam group and molecular weight.
Solubility Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.The lactam provides some polarity, but the bromophenyl group increases lipophilicity.
logP 2.81 (Predicted)[6]

Spectroscopic Profile

The structural characterization of 4-(4-Bromophenyl)pyrrolidin-2-one relies on standard spectroscopic techniques. The following data are predicted based on its chemical structure.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, characteristic of a para-substituted benzene ring (AA'BB' system). Lactam Protons: Complex multiplets between δ 2.5-4.0 ppm for the CH and CH₂ groups on the pyrrolidinone ring. The diastereotopic nature of the C3 and C5 protons leads to complex splitting. NH Proton: A broad singlet typically observed between δ 7.5-8.5 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the δ 170-178 ppm range. Aromatic Carbons: Six signals expected. The carbon bearing the bromine (C-Br) will be around δ 120-125 ppm, while the ipso-carbon attached to the pyrrolidine ring will be near δ 140-145 ppm. The four CH carbons will appear between δ 128-132 ppm. Aliphatic Carbons: Three signals in the δ 30-55 ppm range corresponding to the C3, C4, and C5 carbons of the lactam ring.
IR Spectroscopy N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹. C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry A characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the bromophenyl group or cleavage of the lactam ring.

Synthesis and Manufacturing

The synthesis of 4-aryl-pyrrolidin-2-ones can be achieved through various routes. A common and effective method involves a Michael addition reaction followed by reductive cyclization.[7] This approach offers good control over the final structure.

Synthetic Workflow Diagram

The following diagram illustrates a plausible multi-step synthesis pathway.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reductive Cyclization A 4-Bromobenzaldehyde C Cinnamic Acid Derivative A->C Pyridine, Piperidine B Malonic Acid B->C E Michael Adduct C->E Base (e.g., DBU) D Nitromethane D->E F Reduction & Cyclization E->F H₂, Raney Ni or Pd/C G 4-(4-Bromophenyl)pyrrolidin-2-one F->G

Caption: A three-step synthetic workflow for 4-(4-Bromophenyl)pyrrolidin-2-one.

Detailed Experimental Protocol: Synthesis via Reductive Cyclization

This protocol is a representative example and may require optimization. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of (E)-3-(4-bromophenyl)acrylic acid

  • Rationale: The Knoevenagel condensation creates the α,β-unsaturated carboxylic acid backbone required for the subsequent Michael addition. Pyridine acts as the solvent and base, while piperidine serves as a catalyst.

  • Procedure:

    • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (3-4 volumes).

    • Add a catalytic amount of piperidine (0.05 eq).

    • Heat the mixture to reflux (approx. 90-100 °C) for 3-4 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

    • The resulting precipitate is filtered, washed thoroughly with cold water, and dried under vacuum to yield the cinnamic acid derivative.

Step 2: Synthesis of 4-(4-bromophenyl)-3-(nitromethyl)butanoic acid

  • Rationale: This is a Michael addition where the nucleophilic nitromethane anion adds to the β-position of the unsaturated acid. A non-nucleophilic base like DBU is used to generate the nitronate anion without competing in the addition.

  • Procedure:

    • Dissolve the (E)-3-(4-bromophenyl)acrylic acid (1.0 eq) from the previous step in nitromethane, which acts as both reagent and solvent.

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise at room temperature.

    • Stir the mixture for 12-24 hours at room temperature. Monitor by TLC.

    • Upon completion, acidify the mixture with dilute HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 3: Synthesis of 4-(4-Bromophenyl)pyrrolidin-2-one

  • Rationale: This step achieves two critical transformations. The nitro group is reduced to an amine, and the carboxylic acid is reduced to an alcohol which then undergoes intramolecular cyclization with the newly formed amine to form the stable lactam ring. Raney Nickel is an effective catalyst for this type of reductive cyclization.

  • Procedure:

    • Dissolve the crude adduct from Step 2 in methanol or ethanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel (approx. 10% w/w) as a slurry in the same solvent.

    • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-60 °C.

    • Maintain stirring and monitor hydrogen uptake. The reaction may take 6-12 hours.

    • After the reaction is complete, carefully vent the vessel and filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be kept wet.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield pure 4-(4-Bromophenyl)pyrrolidin-2-one.

Applications in Research and Drug Development

The primary value of 4-(4-Bromophenyl)pyrrolidin-2-one lies in its utility as a versatile synthetic intermediate.

  • Scaffold for Medicinal Chemistry: The pyrrolidin-2-one ring is a common feature in drugs targeting the central nervous system. For instance, 4-phenyl-2-pyrrolidinone is a precursor to compounds with nootropic and anticonvulsant activities.[8] The 4-(4-bromophenyl) analog provides a direct route to introduce this pharmacologically relevant scaffold into new chemical entities.

  • Intermediate for Cross-Coupling Reactions: The aryl bromide functionality is a powerful tool in modern organic synthesis. It readily participates in palladium-catalyzed cross-coupling reactions such as:

    • Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing diverse aryl or vinyl groups. This is a common strategy for library synthesis in drug discovery.[9]

    • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, allowing the attachment of various amine-containing fragments.

    • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes, providing access to rigid, linear structures often found in enzyme inhibitors.

  • Precursor for Biologically Active Molecules: Derivatives of bromophenyl-substituted heterocycles have demonstrated significant biological potential.

    • Anticancer Activity: Spirooxindole derivatives containing a 4-bromophenyl-substituted pyrrolidine moiety have shown potent activity against HepG2 and HCT-116 cancer cell lines, in some cases exceeding the activity of the standard drug cisplatin.[10][11]

    • Anti-Alzheimer's Agents: 4-(4-Bromophenyl)-4-piperidinol derivatives, which share a similar structural concept, have been investigated as multi-target agents for Alzheimer's disease, showing inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[12][13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(4-Bromophenyl)pyrrolidin-2-one is not widely available, data from closely related analogs, such as 5-(4-bromophenyl)pyrrolidin-2-one and 4-(4-chlorophenyl)pyrrolidin-2-one, can be used to infer its likely hazards.[3][14]

GHS Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[3][14]

  • H319: Causes serious eye irritation.[3][14]

  • H335: May cause respiratory irritation.[3][14]

Precautionary MeasureGuideline
Engineering Controls Use only in a well-ventilated area, preferably within a certified chemical fume hood.[15]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[15]
Handling Avoid contact with skin, eyes, and clothing. Avoid formation and inhalation of dust. Wash hands thoroughly after handling.[14][15]
Storage Keep container tightly sealed in a cool, dry, and well-ventilated place.[15]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations. Do not let product enter drains.[15]

Conclusion

4-(4-Bromophenyl)pyrrolidin-2-one is a high-value chemical building block for the pharmaceutical and agrochemical industries. Its structure combines a pharmacologically relevant lactam core with a versatile aryl bromide handle, enabling rapid diversification and the construction of complex molecular architectures. A solid understanding of its properties, synthesis, and handling is essential for any scientist aiming to incorporate this intermediate into a research and development program.

References

  • PubChem. (n.d.). 5-(4-Bromophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

  • Tang, W., et al. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. Retrieved from [Link]

  • Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021). 4-(4-Chlorophenyl)pyrrolidin-2-one Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. Retrieved from [Link]

  • Rizvi, S. A., et al. (n.d.). 4-(4-Bromophenyl)-4-piperidinol Derivatives as a Multifactorial anti-Alzheimer agent: Synthesis, Invitro, and In-silico based Studies. Sciforum. Retrieved from [Link]

  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.
  • ResearchGate. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]

  • ResearchGate. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

Sources

Solubility Profile and Thermodynamic Characterization of 4-(4-Bromophenyl)pyrrolidin-2-one

[1]

Executive Summary & Physicochemical Context

4-(4-Bromophenyl)pyrrolidin-2-one is a pivotal pharmaceutical intermediate, structurally homologous to the nootropic agent Rolipram and the GABA-derivative 4-phenyl-2-pyrrolidone . As a lactam functionalized with a lipophilic brominated aryl group, its solubility behavior is governed by the competition between the polar pyrrolidone ring (hydrogen bond acceptor/donor) and the hydrophobic 4-bromophenyl moiety.

This guide synthesizes solubility data based on structural analogs and established thermodynamic principles, providing a rigorous framework for researchers optimizing purification, recrystallization, and formulation processes.[1]

Key Physicochemical Characteristics
PropertyDescriptionImpact on Solubility
Core Structure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Lactam (Pyrrolidin-2-one)
Confers solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols).[2][3]
Substituent 4-BromophenylIncreases lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), significantly reducing water solubility compared to unsubstituted pyrrolidone.
Crystal Lattice Likely Monoclinic/OrthorhombicHigh lattice energy due to intermolecular H-bonding (N-H ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

O=C) and

-

stacking.

Solubility Profile in Organic Solvents[1][2][3][4][5][6][7]

The solubility profile below is categorized by solvent class, derived from the structural homology to 4-phenyl-2-pyrrolidone and Rolipram .

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility PotentialOperational Notes
Polar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL) Ideal for stock solutions. Difficult to remove due to high boiling points.
Chlorinated Dichloromethane (DCM), Chloroform Good (>50 mg/mL) Excellent for extraction and synthesis workup.[1] High vapor pressure aids removal.
Esters Ethyl Acetate, Isopropyl Acetate Moderate to Good Preferred solvent for cooling crystallization . Solubility drops sharply with temperature.
Alcohols Methanol, Ethanol, IPA Moderate Good for recrystallization.[1] Heating required for high concentrations.
Ethers THF, 2-MeTHF Moderate Useful reaction solvents; less effective for crystallization due to peroxide risks.
Non-Polar Hexane, Heptane, Toluene Poor / Insoluble Acts as an Anti-Solvent .[1] Use to precipitate the product from DCM or Ethyl Acetate.
Aqueous Water, PBS Buffers Very Low (<0.5 mg/mL) The hydrophobic bromine substituent severely limits aqueous solubility.[1]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The introduction of the Bromine atom at the para-position enhances the molecule's ability to pack via halogen bonding, potentially raising the melting point and lowering solubility compared to the non-brominated analog.

Thermodynamic Modeling of Solubility

To accurately predict solubility (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Modified Apelblat Equation
The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


  • 
     : Empirical parameters determined by regression analysis of experimental data.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Reflects the enthalpy of solution.
    
  • 
     : Accounts for the temperature dependence of the heat capacity.
    
Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, the dissolution process is characterized by:

  • Enthalpy of Solution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) : Typically positive (endothermic)  for this compound. Solubility increases with temperature.[4][5]
    
  • Entropy of Solution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) : Positive, driving the dissolution process despite the enthalpic penalty.
    
  • Gibbs Free Energy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) :
    
    
    

Experimental Protocols (Standard Operating Procedures)

Since specific batch-to-batch variations affect solubility, researchers must validate the profile using the following self-validating protocols.

Protocol A: Static Gravimetric Method (High Accuracy)

Objective: Determine saturation solubility at equilibrium.

  • Preparation: Add excess 4-(4-Bromophenyl)pyrrolidin-2-one solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (e.g., 25°C) for 24–48 hours.

  • Sampling: Stop stirring and allow phases to separate (2–4 hours).

  • Filtration: Withdraw the supernatant using a syringe filter (0.22 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    m PTFE for organics).
    
  • Quantification:

    • Evaporate a known volume of filtrate in a tared dish.

    • Dry to constant weight under vacuum.

    • Calculate solubility (

      
      ) in mg/mL or mole fraction.
      
Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Objective: Rapid determination of the metastable zone width (MSZW) for crystallization design.

  • Setup: Use an automated reactor (e.g., Mettler Toledo EasyMax) with a turbidity probe.

  • Ramp: Heat a suspension of known concentration at 0.5°C/min.

  • Clear Point: Record the temperature (

    
    ) where turbidity drops to zero (dissolution).
    
  • Cloud Point: Cool the solution at 0.5°C/min until turbidity spikes (nucleation).

  • Data: Plot Concentration vs. Temperature to map the solubility curve.

Visualization: Solubility & Purification Workflow

The following diagram illustrates the logical flow for selecting a solvent system for purification based on the solubility profile.

SolubilityWorkflowStartCrude 4-(4-Bromophenyl)pyrrolidin-2-oneCheckSolCheck Solubility inEthyl Acetate (EtOAc)Start->CheckSolSolubleHotSoluble at Reflux?CheckSol->SolubleHotPrecipColdPrecipitates on Cooling?SolubleHot->PrecipColdYesAntiSolventProcess: Anti-Solvent Crystallization(Solvent: DCM | Anti-Solvent: Hexane)SolubleHot->AntiSolventNo (Too Soluble)CoolingCrystProcess: Cooling Crystallization(Solvent: EtOAc or Ethanol)PrecipCold->CoolingCrystYes (Ideal)PrecipCold->AntiSolventNo (Remains Soluble)FlashColProcess: Flash Chromatography(DCM/MeOH Gradient)AntiSolvent->FlashColIf Purity < 98%

Caption: Decision matrix for purification based on solubility behavior. Green path indicates the most energy-efficient method (Cooling Crystallization).

References

  • Cayman Chemical. (2020).[2] Rolipram - Product Information & Solubility Profile. Link

  • PubChem. (2025).[6] 4-Phenyl-2-pyrrolidinone: Chemical Properties and Solubility Data. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Rolipram Solubility in Organic Solvents (DMSO, Ethanol). Link

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational reference for the Apelblat Model used in Section 3).

  • Veeprho. (2025). Impurity Profiling of Pyrrolidinone Derivatives: 4-Phenyl-2-pyrrolidinone. Link

Thermodynamic Properties of 4-Arylpyrrolidin-2-one Derivatives: A Pre-Formulation Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-arylpyrrolidin-2-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for PDE4 inhibitors (e.g., Rolipram), nootropics (e.g., Phenylpiracetam), and anticonvulsants.[1][2][3] For drug development professionals, understanding the thermodynamic profile of these derivatives is not merely about data collection—it is the predictive engine for bioavailability, stability, and process scalability.[3]

This guide moves beyond basic characterization, focusing on the causality between the 4-aryl-gamma-lactam architecture and its thermodynamic behavior.[1][2][4] We analyze the interplay of crystal lattice energy, polymorphic risk, and solvation thermodynamics to provide a robust framework for pre-formulation.[3]

Molecular Architecture & Solid-State Thermodynamics[1][2][3]

The thermodynamic stability of 4-arylpyrrolidin-2-ones is governed by the competition between intermolecular hydrogen bonding (amide dimer formation) and the steric packing of the aryl moiety at the C4 position.[1][2][4]

Crystal Lattice Energy and Melting Point Trends

The gamma-lactam ring acts as a rigid donor-acceptor motif.[1][2][4] In the solid state, these molecules typically form centrosymmetric dimers via


 hydrogen bonds.[3] The introduction of an aryl group at C4 disrupts the planar stacking of the lactam ring, influencing the enthalpy of fusion (

).[3]

Comparative Thermodynamic Data:

CompoundSubstituent (C4)Melting Point (

)

(Exp)
Thermodynamic Inference
2-Pyrrolidinone H23-25 °C-0.71Liquid at RT; weak lattice energy due to lack of steric anchoring.
4-Phenylpyrrolidin-2-one Phenyl118-120 °C1.62Aryl stacking significantly increases

.[1][2][4]
Rolipram 3-cyclopentyloxy-4-methoxy133-135 °C2.20Bulky ether groups increase lipophilicity but can destabilize packing if not optimized.[1][2][4]
Phenylpiracetam Phenyl (N-acetamide)128-130 °C0.90N-substitution disrupts lactam dimerization, slightly lowering

vs. parent scaffold.[1][2][4]
The Chiral Switch: Enantiomers vs. Racemates

4-arylpyrrolidin-2-ones possess a chiral center at C4.[1][2][4] According to Wallach’s Rule , racemic crystals often possess higher density and higher melting points than their chiral counterparts due to more efficient packing of enantiomeric pairs.[3]

  • Application Note: When developing a chiral process (e.g., separating (R)-Rolipram), expect the pure enantiomer to exhibit a lower

    
     and potentially higher apparent solubility than the racemate.[3] This thermodynamic difference must be accounted for during crystallization process design.
    

Polymorphism: The Hidden Variable

Polymorphism in this class is driven by the flexibility of the pyrrolidine ring (envelope conformation) and the rotation of the C4-aryl bond.[3]

Polymorph Screening Workflow

The following diagram outlines the decision matrix for identifying and selecting the thermodynamically stable form.

PolymorphScreening cluster_analysis Thermodynamic Verification Start Crude 4-Arylpyrrolidin-2-one Recryst Recrystallization (Solvent Diversity) Start->Recryst Kinetic Control Slurry Slurry Equilibration (Thermodynamic Filter) Start->Slurry Thermodynamic Control DSC DSC Analysis (Endotherm Profile) Recryst->DSC Slurry->DSC XRay PXRD Confirmation DSC->XRay Unique Phase ID Decision Select Candidate XRay->Decision

Figure 1: Polymorph selection workflow. Slurry equilibration is critical for ensuring the isolation of the thermodynamically stable form.[3]

Solubility Thermodynamics[3][4][5]

Understanding solubility requires analyzing the Gibbs free energy of solution (


). For 4-arylpyrrolidin-2-ones, solubility is often limited by the high crystal lattice energy rather than lipophilicity alone.[1][2][4]
The Modified Apelblat Model

To predict solubility across temperatures (essential for crystallization design), we utilize the Modified Apelblat equation.[3] This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


Where


, 

, and

are empirical constants derived from experimental data.
  • Experimental Insight: For 4-phenylpyrrolidin-2-one derivatives, the dissolution is typically endothermic (

    
    ).[1][2][4] Solubility increases significantly with temperature in polar aprotic solvents (DMSO, DMF) but shows a steeper, non-linear curve in water/ethanol mixtures due to hydrophobic hydration of the aryl group.[3]
    
Thermodynamic Cycle of Solvation

The solubility process can be visualized as a cycle: breaking the solute-solute bonds (lattice energy) and forming solute-solvent bonds (solvation).[1][2][4]

SolubilityCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Ideal) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Molecule (Solution Phase) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv)

Figure 2: Thermodynamic cycle.[1][2] High melting point derivatives (strong lattice) require solvents with high solvation enthalpy (e.g., DMSO) to overcome


.[2][3]

Experimental Protocols (Standard Operating Procedures)

As a Senior Scientist, I insist on rigorous validation. The following protocols are designed to minimize artifacts such as solvent inclusion or thermal degradation.

Differential Scanning Calorimetry (DSC)

Purpose: To determine


, 

, and detect polymorphic transitions.[3]
  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan. ( Why? Open pans allow sublimation of low-molecular-weight lactams, skewing the baseline.)[1][2][4]

  • Calibration: Verify temperature and enthalpy using Indium (

    
    ).
    
  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

    • Validation Step: If an exotherm is observed after an endotherm, this indicates a monotropic transition (metastable form converting to stable form).[3]

Solubility Determination (Shake-Flask Method)

Purpose: To generate saturation data for Apelblat modeling.[1][2][4]

  • Excess Addition: Add solid solute to the solvent until a visible precipitate remains.[4]

  • Equilibration: Agitate at constant temperature (

    
    ) for 72 hours.
    
  • Filtration: Filter supernatant through a 0.45

    
     PVDF filter.[4] Pre-heat the filter  to the solution temperature to prevent precipitation during filtration.
    
  • Quantification: Analyze via HPLC-UV (typically 210-220 nm for the lactam/phenyl chromophore).[1][2][4]

Partitioning & Lipophilicity ( )

The 4-aryl group acts as a lipophilic anchor.[1][4] The balance between this anchor and the polar lactam headgroup defines membrane permeability.[3]

  • pH Dependence: The lactam nitrogen is generally non-basic (

    
     for deprotonation, 
    
    
    
    for protonation).[4] Therefore,
    
    
    is usually equal to
    
    
    , as the molecule remains neutral at physiological pH.[3]
  • Structure-Property Relationship (SPR):

    • Unsubstituted Phenyl:

      
       (Moderate permeability).[4]
      
    • Alkoxy-substituted (e.g., Rolipram):

      
      . This shift pushes the compound towards higher CNS penetration but lower aqueous solubility, necessitating advanced formulations (e.g., liposomes or solid dispersions).[3]
      

References

  • National Institute of Standards and Technology (NIST). 2-Pyrrolidinone Thermochemical Data.[4][5] NIST Chemistry WebBook, SRD 69.[3][5][6][7] [Link][1][2]

  • Shaikh, T. Polymorphism and Polymorph Characterisation in Pharmaceuticals.[4][3][8] SSRN Electronic Journal, 2021.[3][8] [Link]

  • PubChem. 4-Phenyl-2-pyrrolidinone Compound Summary. National Center for Biotechnology Information.[4] [Link][1][2]

  • MDPI. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization. (Used as a reference for Apelblat modeling of amide/lactam drugs). [Link][1][2]

Sources

4-(4-Bromophenyl)pyrrolidin-2-one: A Technical Guide to Pharmaceutical Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Bromophenyl)pyrrolidin-2-one (CAS: 28311-23-1) serves as a critical "linchpin" scaffold in medicinal chemistry, particularly in the development of GABA-ergic agents , PDE4 inhibitors , and nootropic pyrrolidones .[1] Its structural value lies in the combination of the rigid pyrrolidinone pharmacophore—known for blood-brain barrier (BBB) permeability—with a para-bromo aryl handle. This bromine substituent allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of biaryl libraries or the synthesis of specific radiolabeled ligands for neurological targets.[1]

This guide provides a comprehensive technical analysis of its synthesis, purification, and downstream utility, contrasting laboratory-scale precision routes with industrial-scale methodologies.[1][2]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 4-(4-Bromophenyl)pyrrolidin-2-one
CAS Number 28311-23-1
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 134–136 °C (typical)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functionality Lactam (hydrogen bond donor/acceptor), Aryl Bromide (electrophile)

Synthetic Pathways[1][7][11]

To ensure high purity and scalability, two distinct synthetic routes are recommended depending on the operational scale and available starting materials.[1][2]

Route A: The Nitro-Michael Addition (Precision Laboratory Route)

This route is preferred for medicinal chemistry due to its mild conditions and the ability to introduce chirality if asymmetric catalysts are employed during the Michael addition.[1][2]

Mechanism:

  • Condensation: 4-Bromobenzaldehyde reacts with nitromethane to form the nitrostyrene.[2]

  • Michael Addition: Diethyl malonate attacks the nitrostyrene.[1][2]

  • Reductive Cyclization: The nitro group is reduced to an amine, which spontaneously attacks the ester to close the lactam ring.[1][2] Decarboxylation follows.

NitroRoute start 4-Bromobenzaldehyde nitro 4-Bromo-β-nitrostyrene start->nitro CH3NO2, NH4OAc michael Michael Adduct (Nitro-Ester) nitro->michael Diethyl Malonate, NaOEt cyclization Reductive Cyclization (H2/RaNi or Zn/HCl) michael->cyclization Reduction product 4-(4-Bromophenyl) pyrrolidin-2-one cyclization->product -CO2, -EtOH

Figure 1: The Nitro-Michael pathway allows for modular assembly of the pyrrolidone core.[1]

Route B: The Cyano-Alkylation (Industrial Scalability)

For kilogram-scale production, the benzyl cyanide route avoids the handling of potentially explosive nitromethane and unstable nitrostyrenes.[1]

Mechanism:

  • Alkylation: 4-Bromophenylacetonitrile is alkylated with ethyl bromoacetate (or chloroacetate) using a strong base.[2]

  • Hydrogenation: The nitrile is reduced to a primary amine.[1][2]

  • Cyclization: Thermal cyclization of the amino-ester yields the lactam.[2]

CyanoRoute start 4-Bromophenyl- acetonitrile alkyl 3-Cyano-3-aryl- propionate start->alkyl Ethyl Bromoacetate, NaH or KOtBu amine 4-Amino-3-aryl- butyrate alkyl->amine H2, Raney Ni product 4-(4-Bromophenyl) pyrrolidin-2-one amine->product Heat, -EtOH

Figure 2: The Cyano-Alkylation route minimizes hazardous intermediates for scale-up.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Nitro-Michael Route

Objective: Preparation of 10 g of 4-(4-Bromophenyl)pyrrolidin-2-one.

Step 1: Preparation of 4-Bromo-β-nitrostyrene

  • Dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) and ammonium acetate (3.0 g) in nitromethane (50 mL).

  • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1][2]

  • Cool to room temperature. The product often crystallizes out.[1][2] If not, remove excess nitromethane under reduced pressure and recrystallize from ethanol.[1][2]

  • Yield: ~85% yellow needles.

Step 2: Michael Addition

  • Prepare a solution of sodium ethoxide (from 2.5 g Na in 50 mL dry EtOH).

  • Add diethyl malonate (17.6 g, 110 mmol) and stir for 30 min at 0 °C.

  • Add 4-bromo-β-nitrostyrene (22.8 g, 100 mmol) in small portions.

  • Stir at room temperature for 4 hours. Acidify with acetic acid and extract with EtOAc.[2]

  • Concentrate to obtain the crude nitro-diester oil.[2]

Step 3: Reductive Cyclization & Decarboxylation

  • Dissolve the crude oil in ethanol (150 mL).

  • Add Raney Nickel (approx. 2 g, washed) and hydrogenate at 50 psi (3.5 bar) for 12 hours. Caution: Raney Ni is pyrophoric.[1]

  • Filter through Celite.[2]

  • Reflux the filtrate for 3 hours to ensure complete cyclization.

  • Evaporate solvent.[2] The residue is typically the 3-ethoxycarbonyl lactam.[2]

  • Decarboxylation: Treat the residue with dilute NaOH/EtOH to hydrolyze the ester, then acidify and heat (140 °C) in a high-boiling solvent (e.g., DMSO or neat) to decarboxylate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol 2: Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 210 nm and 254 nm.[2]

  • Retention Time: The bromo-derivative typically elutes later than the unsubstituted phenyl analog due to increased lipophilicity.[2]

Downstream Applications & Versatility[1]

The 4-(4-bromophenyl)pyrrolidin-2-one scaffold is a gateway to three major classes of pharmaceutical compounds.

Nootropic Analogs (Phenotropil/Carphedon Class)

By alkylating the lactam nitrogen with ethyl bromoacetate or chloroacetamide, researchers can synthesize 4'-Bromo-Phenotropil .[1]

  • Reaction: Lactam + NaH + Cl-CH2-CONH2 -> N-Acetamide derivative.

  • Utility: Investigating the effect of halogen bonding on the racetam binding site (SV2A or nicotinic receptors).

GABA-B Agonists (Baclofen Analogs)

Acidic hydrolysis of the lactam ring opens it to form the γ-amino acid.

  • Reaction: 6N HCl, Reflux, 12h.

  • Product: 4-Amino-3-(4-bromophenyl)butanoic acid (Bromo-Baclofen).

  • Utility: The bromo-analog has different lipophilicity and receptor binding kinetics compared to Baclofen (chloro-analog) and serves as a precursor for tritiated ([³H]) radioligands via dehalogenation.[1][2]

Diversity-Oriented Synthesis (Suzuki Coupling)

The aryl bromide is an excellent partner for Suzuki-Miyaura coupling to create biaryl PDE4 inhibitors.

Diversity core 4-(4-Bromophenyl) pyrrolidin-2-one sub1 Biaryl PDE4 Inhibitors (Suzuki Coupling) core->sub1 Ar-B(OH)2, Pd(PPh3)4 sub2 Bromo-Baclofen (Acid Hydrolysis) core->sub2 HCl, Reflux sub3 N-Alkylated Racetams (N-Alkylation) core->sub3 NaH, R-X

Figure 3: Divergent synthesis allows the core scaffold to access multiple therapeutic classes.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Specific Risks:

    • Nitrostyrene Intermediates: Potent lachrymators and skin sensitizers.[2] Handle strictly in a fume hood.

    • Raney Nickel: Pyrophoric when dry.[2] Keep under solvent at all times.[1][2]

    • Brominated Compounds: Generally persistent; dispose of as halogenated organic waste.[2]

References

  • Synthesis of 4-phenylpyrrolidin-2-one derivatives: Zhmurenko, L.A., et al. "Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity." Pharmaceutical Chemistry Journal, 2019.[1][2] Link[1][2]

  • Industrial Route via Benzyl Cyanide: Patent CN103408480A, "4-phenyl-pyrrolidone synthesis process."[2] Link

  • Reductive Cyclization Methodology: Kulig, K., et al. "Synthesis of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives."[1][3] Polish Journal of Chemistry.[2][3]

  • Application in GABA Analogs: "Baclofen and its analogs: Synthesis and Pharmacology." Medicinal Research Reviews.
  • Chemical Data & CAS: PubChem Compound Summary for 4-(4-Bromophenyl)pyrrolidin-2-one (CAS 28311-23-1).[4] Link[1][2]

Sources

Methodological & Application

Recrystallization solvent systems for 4-(4-Bromophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Purity Recovery of 4-(4-Bromophenyl)pyrrolidin-2-one via Optimized Recrystallization Solvent Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Rationale

4-(4-Bromophenyl)pyrrolidin-2-one is a key synthetic intermediate in the development of various neurologically active agents and other fine chemicals. The stereochemical and electronic integrity of this molecule is paramount for downstream applications, making its purification a critical step in any synthetic workflow. While chromatographic methods are available, recrystallization often presents a more scalable, cost-effective, and efficient technique for achieving high crystalline purity, removing amorphous content, and isolating specific polymorphs.

This guide provides a comprehensive overview of the principles and practical methodologies for selecting and implementing effective recrystallization solvent systems for 4-(4-Bromophenyl)pyrrolidin-2-one. It moves beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to rationally design and troubleshoot purification protocols.

The Science of Solvent Selection: A Mechanistic Approach

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal solvent for 4-(4-Bromophenyl)pyrrolidin-2-one should exhibit high solubility for the compound at its boiling point and very low solubility at or below room temperature.[2] Concurrently, impurities should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.[2]

To make an informed choice, we must analyze the structural components of our target molecule:

  • 4-Bromophenyl Group: This moiety imparts significant non-polar, aromatic character. It suggests solubility in aromatic hydrocarbons (e.g., toluene) or moderately polar solvents where van der Waals interactions are significant. Increasing the number of bromine atoms on an aromatic ring generally decreases solubility in polar solvents.[2]

  • Pyrrolidin-2-one (γ-Lactam) Ring: This five-membered lactam is highly polar, featuring a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This functional group drives solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).[3]

The dual polar/non-polar nature of 4-(4-Bromophenyl)pyrrolidin-2-one suggests that both single-solvent and mixed-solvent systems could be effective.

Logical Workflow for Solvent System Selection

The process of identifying the optimal solvent system is empirical but can be guided by a logical workflow. The following diagram illustrates the decision-making process for screening and selecting an appropriate system.

Solvent_Selection_Workflow start Start: Crude 4-(4-Bromophenyl)pyrrolidin-2-one screen Small-Scale Screening: Test solubility of ~20 mg crude solid in 0.5 mL of various solvents start->screen cold_test Test 1: Room Temperature screen->cold_test decision1 Is it soluble at room temperature? cold_test->decision1 hot_test Test 2: Near Boiling Point decision2 Is it soluble when hot? hot_test->decision2 decision1->hot_test No reject Reject Solvent: Poor differential solubility. decision1->reject Yes decision3 Does it recrystallize upon cooling? decision2->decision3 Yes consider_mixed Outcome B: Consider for Mixed-Solvent System decision2->consider_mixed No (Insoluble) decision3->reject No (Oils out or remains dissolved) good_single Outcome A: Potential Single Solvent System decision3->good_single Yes

Caption: Workflow for selecting a recrystallization solvent.

Potential Solvent Systems for 4-(4-Bromophenyl)pyrrolidin-2-one

Based on the structural analysis and common practices for aromatic and lactam-containing compounds, the following solvents are recommended for initial screening.[2][4][5]

Solvent SystemTypeBoiling Point (°C)Rationale & Key Considerations
Ethanol (95% or Absolute) Single, Polar Protic~78The alcohol group interacts well with the polar lactam, while the ethyl chain provides some affinity for the aromatic ring. Often a first choice for aromatic compounds.[6]
Methanol Single, Polar Protic~65More polar than ethanol; may show different solubility characteristics. Its lower boiling point allows for easier removal.
Isopropanol (IPA) Single, Polar Protic~82Less polar than ethanol. Can be an excellent choice if the compound is slightly too soluble in ethanol or methanol.
Acetone Single, Polar Aprotic~56A good solvent for moderately polar compounds. Its high volatility is advantageous for drying but can lead to premature crystallization ("crashing out") if not handled carefully.
Ethyl Acetate Single, Polar Aprotic~77A moderately polar solvent that is a good choice for compounds with both polar and non-polar features.
Ethanol / Water Mixed-SolventVariableA classic mixed-solvent pair.[2] The compound is dissolved in the minimum amount of hot ethanol ("soluble solvent"), and hot water ("insoluble solvent") is added dropwise to induce crystallization.[7][8]
Acetone / Hexanes Mixed-SolventVariableA versatile non-aqueous system.[4] Acetone serves as the soluble solvent, while the non-polar hexanes act as the anti-solvent, precipitating the compound as the overall solvent polarity is reduced.
Toluene / Hexanes Mixed-SolventVariableSuitable if the compound is highly soluble in aromatic solvents. Toluene dissolves the compound, and hexanes reduce the solubility upon addition. Useful for removing more polar impurities.

Experimental Protocols

Safety Precaution: Always conduct recrystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of crude 4-(4-Bromophenyl)pyrrolidin-2-one.

  • Room Temperature Test: To each tube, add a candidate solvent (from the table above) dropwise, starting with 0.5 mL. Agitate the tube. Record if the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound at room temperature is generally unsuitable as a single solvent.[2]

  • Hot Solubility Test: If the compound was insoluble at room temperature, gently heat the test tube in a sand bath or heating block. Add more solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL) near its boiling point.

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.[6] Observe the formation of crystals. Note the quality (well-defined crystals vs. powder or oil) and quantity of the precipitate.

  • Selection: Choose the solvent or solvent system that provided complete dissolution when hot and robust crystal formation upon cooling.

Protocol 2: Optimized Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place 1.0 g of the crude solid into a 50 mL Erlenmeyer flask with a stir bar. Add approximately 10 mL of isopropanol and heat the mixture to a gentle boil on a stirrer/hotplate.

  • Achieve Saturation: Continue adding hot isopropanol in small portions (1-2 mL at a time) until the solid just dissolves completely. Crucial Step: Add only the minimum amount of hot solvent necessary to form a saturated solution.[9] Adding excess solvent will significantly reduce the final yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.

  • Hot Gravity Filtration (If necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with hot solvent vapor to prevent premature crystallization in the funnel.[10] Pour the hot solution through a fluted filter paper into the clean, hot flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount (2 x 5 mL) of ice-cold isopropanol to remove any adhering mother liquor containing soluble impurities.

  • Drying: Continue to pull air through the funnel to partially dry the crystals. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Optimized Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Initial Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude solid in the minimum amount of hot ethanol required for complete dissolution, following steps 1 and 2 from Protocol 2.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling.[8] Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[12] This ensures the system is not super-saturated, which could lead to oiling out.

  • Crystallization, Collection, and Drying: Follow steps 5 through 8 from Protocol 2. For the washing step (Step 7), use an ice-cold mixture of ethanol and water with the same approximate ratio that was used to induce crystallization.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
"Oiling Out" The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil. Add a small amount of additional hot soluble solvent to decrease saturation and allow to cool again. If the problem persists, select a lower-boiling solvent system.[8][11]
No Crystals Form Solution is not saturated (too much solvent used), or the solution is supersaturated and requires nucleation.If too much solvent was added, boil off a portion of the solvent to re-concentrate the solution. To induce crystallization, scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed" crystal of the pure compound.[11][13]
Low Recovery Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is properly pre-heated. Always wash crystals with a minimal amount of ice-cold solvent. The mother liquor can sometimes be concentrated to yield a second, less pure crop of crystals.[14]
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional activated charcoal treatment step (Protocol 2, Step 3). Note that excessive charcoal can adsorb the desired product and reduce yield.[2]

References

  • Benchchem. Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. MIT.
  • LabXchange. Lab Procedure: Recrystallization. LabXchange.
  • Chemistry LibreTexts. 3.3F: Mixed Solvents. Chemistry LibreTexts.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. University of Rochester.
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. University of Rochester.
  • Unknown. recrystallization.pdf.
  • Unknown. Recrystallization and Crystallization.
  • YouTube. Recrystallization. Professor Dave Explains.
  • Unknown. purification by crystallization.
  • Unknown. Experiment 9 — Recrystallization.
  • YouTube. Organic Chemistry Lab: Recrystallization. Vassar.
  • Unknown. Recrystallization of Impure Acetanilide and Melting Point Determination.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in Chiral Pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral pyrrolidinones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. The pyrrolidinone scaffold is a privileged structure in numerous biologically active compounds and pharmaceuticals, making its stereoselective synthesis a critical endeavor.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the enantiomeric excess (ee) of your reactions.

Troubleshooting Guide: Enhancing Your Enantiomeric Excess

This section addresses common challenges encountered during the synthesis of chiral pyrrolidinones, offering explanations and actionable solutions to improve your stereochemical outcomes.

Question: My enantiomeric excess is consistently low. What are the primary factors I should investigate?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can stem from several sources. A systematic approach to troubleshooting is crucial. Here are the key areas to focus on:

  • Catalyst and Ligand Integrity: The heart of most enantioselective transformations is the chiral catalyst or ligand.

    • Purity and Activity: Ensure the catalyst and/or ligand are of high purity and have not degraded. Impurities can interfere with the catalytic cycle or promote a non-selective background reaction. Consider repurifying your catalyst or purchasing a fresh batch.

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it might not always lead to better ee. It's essential to optimize the catalyst loading; sometimes, lower loadings can enhance selectivity.[4] Conversely, insufficient catalyst can allow the background, non-catalyzed reaction to dominate, leading to a racemic product.

  • Reaction Conditions: The reaction environment plays a pivotal role in determining the stereochemical outcome.

    • Temperature: Temperature is a critical parameter.[5] Generally, lower temperatures favor higher enantioselectivity as they increase the energy difference between the diastereomeric transition states.[5][6] If you are running your reaction at room temperature or elevated temperatures, try cooling it down. However, be aware that lowering the temperature will also decrease the reaction rate.

    • Solvent: The polarity, viscosity, and coordinating ability of the solvent can significantly influence the catalyst's conformation and the transition state geometry.[7] Screen a range of solvents with varying properties (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium for your specific reaction.

    • Concentration: The concentration of your reactants can affect reaction kinetics and, in some cases, the aggregation state of the catalyst, which can impact enantioselectivity.[8] Experiment with different concentrations to see if it influences your ee.

  • Substrate Quality: The purity of your starting materials is paramount.

    • Impurities: Impurities in your substrates can act as catalyst poisons or participate in side reactions, leading to a decrease in both yield and enantioselectivity. Ensure your starting materials are thoroughly purified before use.

Question: I'm observing significant formation of the undesired enantiomer. How can I suppress it?

Answer: The formation of the undesired enantiomer is directly related to the energy difference between the two diastereomeric transition states leading to the R and S products. To suppress the formation of the minor enantiomer, you need to increase this energy gap.

  • Ligand Modification: If you are using a chiral ligand, subtle structural modifications can have a profound impact on stereoselectivity. Consider using a ligand with greater steric bulk or different electronic properties to create a more defined and discriminating chiral pocket around the active site. Many studies have shown that modifying the ligand structure is a powerful tool for optimizing enantioselectivity.[2][8]

  • Additive Effects: The addition of co-catalysts or additives can sometimes enhance enantioselectivity. For instance, in some reactions, the presence of a specific acid or base can influence the reaction pathway and favor one enantiomer over the other.[7]

  • Kinetic Resolution: If your reaction is reversible or if the product can racemize under the reaction conditions, you might be observing a thermodynamic equilibrium rather than a kinetically controlled product distribution. In some cases, it's possible to perform a kinetic resolution of the racemic product, where one enantiomer reacts faster in a subsequent step, leaving the other enriched.

Experimental Workflow for Optimizing Enantiomeric Excess

Below is a generalized workflow to systematically optimize the enantiomeric excess of your chiral pyrrolidinone synthesis.

Caption: A systematic workflow for troubleshooting and optimizing enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the enantiomeric excess of my product?

A1: Accurate determination of ee is crucial for optimizing your reaction. The most common and reliable method is chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP).[9][10] Supercritical Fluid Chromatography (SFC) is also an excellent technique for chiral separations.[11] NMR spectroscopy with chiral solvating agents or chiral derivatizing agents can also be used to determine enantiomeric ratios.[10]

Q2: Can the workup procedure affect the final enantiomeric excess?

A2: Yes, it is possible for the workup procedure to affect the ee, although it is less common than issues with the reaction itself. If the product is prone to racemization under acidic or basic conditions, the pH of your aqueous wash solutions could be a factor. Additionally, if the product is purified by chromatography on silica gel, be aware that some chiral compounds can racemize on silica, especially if it is slightly acidic. This can be mitigated by using deactivated silica gel or by neutralizing it with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Q3: My reaction is diastereoselective as well as enantioselective. How do I optimize both?

A3: Optimizing for both diastereoselectivity and enantioselectivity requires a multi-parameter approach. The same factors that influence enantioselectivity (catalyst, ligand, solvent, temperature) will also affect diastereoselectivity.[8][12] Often, you will need to find a compromise set of conditions that provides acceptable levels of both. It's helpful to analyze the formation of all four possible stereoisomers to get a complete picture of the reaction's stereochemical course.

Q4: At what point should I consider changing my entire synthetic strategy?

A4: If, after systematically troubleshooting the key reaction parameters (catalyst, ligand, solvent, temperature, etc.), you are still unable to achieve the desired enantiomeric excess, it may be time to consider alternative synthetic routes. The field of asymmetric synthesis is constantly evolving, and there may be newer, more effective methods available for constructing your target chiral pyrrolidinone.[13][14] Consulting recent literature reviews on pyrrolidinone synthesis can provide valuable insights into alternative approaches.[15]

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following table summarizes hypothetical data to illustrate how different reaction parameters can influence the enantiomeric excess in a generic pyrrolidinone synthesis.

EntryCatalyst (mol%)LigandSolventTemperature (°C)Enantiomeric Excess (%)
15Ligand AToluene2565
25Ligand AToluene085
35Ligand AToluene-2092
45Ligand ATHF078
55Ligand BToluene095
62Ligand BToluene096

This table clearly demonstrates the significant impact of temperature, solvent, and ligand choice on the enantioselectivity of the reaction.

Logical Relationship Diagram: Factors Influencing Enantioselectivity

G cluster_0 Reaction Parameters cluster_1 Transition State cluster_2 Outcome Catalyst Catalyst TransitionState Diastereomeric Transition States Catalyst->TransitionState Ligand Ligand Ligand->TransitionState Solvent Solvent Solvent->TransitionState Temperature Temperature Temperature->TransitionState EnantiomericExcess Enantiomeric Excess (ee) TransitionState->EnantiomericExcess

Caption: Key reaction parameters influence the energy of diastereomeric transition states, which in turn determines the enantiomeric excess of the product.

References

  • Macmillan Group. (2012, July 5). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes.
  • Sephton, T., et al. (2023, September 5). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters - ACS Publications.
  • PMC. (2022, June 16). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach.
  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
  • ChemRxiv. (n.d.). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes.
  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
  • ACS Publications. (2017, May 24). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters.
  • ResearchGate. (2025, November 27). The synthesis and application of pyrrolidine-based supported catalysts.
  • MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines.
  • ACS Publications. (2023, March 8). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • PMC. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters.
  • ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in....
  • MDPI. (2024, October 13). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives.
  • PMC. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.
  • PMC. (2021, September 21). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • RSC Publishing. (2016, March 11). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation.
  • ChemicalBook. (2022, April 13). Introduction of 2-Pyrrolidinone.
  • (n.d.). Asymmetric reactions_synthesis.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

Sources

Technical Support Center: Solubilization Guide for 4-(4-Bromophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-BP-2024-05 Subject: Resolving Aqueous Solubility Issues for 4-(4-Bromophenyl)pyrrolidin-2-one Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation when introducing 4-(4-Bromophenyl)pyrrolidin-2-one into aqueous media (buffers, saline, or cell culture media).[1][2]

From a physicochemical perspective, this molecule presents a classic "Brick Dust" profile:

  • High Lipophilicity: The 4-bromophenyl group significantly increases the partition coefficient (

    
    ), driving the molecule to reject water.[1][3]
    
  • High Crystal Lattice Energy: The melting point (

    
    ) and the dipole-dipole interactions of the lactam ring create a stable crystal structure that resists dissolution.
    
  • Neutral Character: The lactam nitrogen is non-ionizable at physiological pH, rendering pH adjustment ineffective.[1][2][3][4]

Immediate Action Required: Stop attempting simple heating or stirring in pure water. It will not work. You must disrupt the crystal lattice using cosolvents or complexation agents .[1][2][3][4]

Decision Matrix: Choose Your Solubilization Strategy

Select the workflow below that matches your experimental application.

solubilization_tree cluster_warning RESTRICTIONS Start Start: Define Application App_Type What is the end use? Start->App_Type InVitro In Vitro / High Throughput (Enzyme Assays, HTS) App_Type->InVitro Robust targets CellBased Cell Culture / Sensitive Assays (Toxicity concern) App_Type->CellBased Sensitive cells InVivo In Vivo Animal Studies (IV/IP/Oral) App_Type->InVivo Animal models Method_DMSO Method A: Solvent Shift (DMSO Stock) InVitro->Method_DMSO Method_CD Method B: Complexation (HP-β-Cyclodextrin) CellBased->Method_CD Avoids solvent toxicity InVivo->Method_CD Biocompatible Warning DO NOT USE: Strong Acid/Base (Hydrolysis Risk) Simple Saline (Precipitation)

Figure 1: Strategic decision tree for solubilizing lipophilic lactams based on experimental constraints.

Method A: The Solvent Shift (In Vitro / HTS)

Best For: Enzymatic assays, receptor binding, and robust cell lines where


 DMSO is tolerated.[1][2][3]
The Mechanism

This method relies on cosolvency .[1][2][3][4] You dissolve the compound in a water-miscible organic solvent (DMSO) to break the crystal lattice, then dilute into water.[1]

  • Risk: The "Crash Out" effect.[1][2][3][4] Upon dilution, the solvent power drops.[1][2][3][4] If the final concentration exceeds the amorphous solubility, the compound will nucleate and precipitate over time (Ostwald Ripening).

Protocol
  • Preparation of Stock Solution (1000x):

    • Weigh 24 mg of 4-(4-Bromophenyl)pyrrolidin-2-one.[1][2]

    • Dissolve in 1 mL of anhydrous DMSO (Dimethyl sulfoxide).[1][3][4]

    • Result: A clear 100 mM stock solution.[1][2][3][4]

    • Storage: Aliquot and freeze at -20°C. DMSO is hygroscopic; keep tightly sealed.[1][2][3][4]

  • The "Slow-Shift" Dilution (Critical Step):

    • Do NOT shoot the DMSO stock directly into a large volume of static buffer.[3][4] This creates local supersaturation and immediate precipitation.[1][2][3][4]

    • Correct Technique:

      • Place your aqueous buffer (e.g., PBS) on a magnetic stirrer creating a vortex.[1][2][3][4]

      • Slowly inject the DMSO stock into the center of the vortex using a micropipette.

      • Target final DMSO concentration:

        
        .
        
  • Validation Table

Target Conc.[1][2][3][4][5] (

)
DMSO Stock Vol (

)
Buffer Vol (

)
Final DMSO %Stability Risk
10 19.990.01%Low
100 109.900.1%Moderate
500 509.500.5%High (Check for turbidity)

Method B: Cyclodextrin Complexation (In Vivo / Sensitive Cells)

Best For: Animal studies (IV/IP), sensitive primary cell cultures, and long-term stability.[1][2][3]

The Mechanism

Hydroxypropyl-


-cyclodextrin (HP-

-CD)
forms a toroidal "host-guest" inclusion complex.[1][2] The hydrophobic bromophenyl tail inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water. This effectively "hides" the drug from the water solvent structure.[3]
Protocol
  • Vehicle Preparation:

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in sterile water or Saline (0.9% NaCl).[1][4]
      
    • Note: 20g HP-

      
      -CD in 100mL total volume.[1][2][3][4] Filter sterilize (0.22 
      
      
      
      PES).[1][3][4]
  • Complexation Steps:

    • Weigh the required amount of 4-(4-Bromophenyl)pyrrolidin-2-one (e.g., for 5 mg/mL).[1]

    • Add the 20% HP-

      
      -CD vehicle.[1][2][4]
      
    • Sonicate for 30–60 minutes at ambient temperature. The energy is required to drive the guest molecule into the host cavity.

    • Visual Check: The solution should turn from cloudy to clear.[1][3][4] If it remains cloudy, the concentration exceeds the complexation capacity (approx. 1:1 molar ratio limit).[3]

  • Molar Ratio Calculation:

    • MW of Drug

      
       g/mol .[1][2][3][4]
      
    • MW of HP-

      
      -CD 
      
      
      
      g/mol .[1][2][4]
    • To dissolve 1 mg of drug, you theoretically need

      
       mg of HP-
      
      
      
      -CD for a 1:1 ratio.[1][2] In practice, use a large excess (e.g., 20% solution is
      
      
      mM) to drive the equilibrium toward the complex.[3]

Critical Warning: Why pH Adjustment Fails

Issue: Users often attempt to dissolve this compound by adding HCl or NaOH.[1][2][3][4]

Technical Analysis:

  • pKa Reality: The nitrogen in the pyrrolidinone ring is an amide (lactam) , not an amine. Its pKa is approx. 15-17.[1][2][3][4] It will not protonate at physiological pH (it is neutral).[1][2][3][4]

  • Hydrolysis Risk: In the presence of strong base (NaOH) or strong acid (HCl) combined with heat, the lactam ring will open.

    • Reaction: Pyrrolidinone

      
      
      
      
      
      -Amino acid derivative (GABA analog).[1][2][3][4]
    • Consequence: You are no longer testing the drug; you are testing its degradation product.[1][3][4]

Rule: Maintain pH between 4.0 and 8.0. Do not use extreme pH to force solubility.[1][2][3][4]

Troubleshooting FAQs

Q1: My solution was clear, but precipitated after 24 hours in the fridge.

  • Diagnosis: Cold temperatures reduce the kinetic solubility of the drug.[4]

  • Fix: Store stocks at room temperature if stability permits, or re-sonicate/warm to 37°C before use to re-dissolve the precipitate. For Method B (Cyclodextrins), precipitation is less likely but can occur if the drug:CD ratio is too tight.[3]

Q2: Can I use filter sterilization?

  • Diagnosis: Lipophilic compounds often bind to Nylon filters.[1][2][3][4]

  • Fix: Use PVDF or PES (Polyethersulfone) membranes.[1][2][3][4] Avoid Nylon.[1][2][3][4] Always discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the membrane.

Q3: Is Tween 80 an alternative?

  • Answer: Yes. For animal formulations, 5% DMSO + 5% Tween 80 + 90% Saline is a common "tertiary" mixture.[1][2][3][4] However, Tween 80 can cause histamine release in dogs and can affect cell membrane permeability in vitro, confounding results.[1][2][3] HP-

    
    -CD is cleaner.[1][2][3][4]
    

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] Link

  • Yalkowsky, S. H., et al. (2010).[1][2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3][4] (Referencing general solubility principles for aryl-pyrrolidinones).

  • Balakin, K. V., et al. (2006).[1][2][3][4][6] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[1][3][4][6] Current Medicinal Chemistry, 13(2), 223-241.[1][2][3] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1][2][3][4] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3] Link

Sources

Technical Support Center: Chiral HPLC Method Development for 4-Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral purity analysis of 4-substituted pyrrolidinones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of developing robust chiral HPLC methods for this important class of compounds. 4-substituted pyrrolidinones are key intermediates and active pharmaceutical ingredients in various therapeutic areas, making their enantiomeric purity a critical quality attribute.[1]

This guide will equip you with the foundational knowledge and practical insights to overcome common challenges in their chiral separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral HPLC analysis of 4-substituted pyrrolidinones?

The main difficulties in the chiral analysis of 4-substituted pyrrolidinones arise from their structural diversity and the physicochemical properties of the pyrrolidinone core. Key challenges include:

  • Poor Peak Shape (Tailing): The presence of the polar lactam functional group can lead to interactions with active sites on the stationary phase, such as residual silanols on silica-based columns, resulting in peak tailing.[2]

  • Achieving Baseline Separation: The subtle structural differences between enantiomers necessitate highly selective chiral stationary phases (CSPs).[3] The nature and position of the substituent at the 4-position significantly influence the chiral recognition, requiring careful selection of the CSP.

  • Method Robustness: Chiral separations can be sensitive to minor variations in mobile phase composition, temperature, and flow rate, making it crucial to develop a robust and reproducible method.[4]

  • Analyte Solubility: The solubility of different 4-substituted pyrrolidinones can vary, influencing the choice between normal-phase, reversed-phase, or polar organic modes of chromatography.

Q2: Which chromatographic techniques are most suitable for the chiral separation of 4-substituted pyrrolidinones?

High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for the direct chiral separation of 4-substituted pyrrolidinones.[5][6] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, particularly for preparative scale separations, offering faster analysis times and reduced solvent consumption. Gas Chromatography (GC) is less common and typically requires derivatization to enhance the volatility of the analytes.[2]

Q3: What types of chiral stationary phases (CSPs) are recommended for HPLC analysis of 4-substituted pyrrolidinones?

Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of a broad range of compounds, including 4-substituted pyrrolidinones.[3][7][8] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[9]

  • Cellulose-based CSPs: Columns like Chiralcel® OJ, OD, and their immobilized versions (e.g., Chiralpak® IA, IB, IC) have demonstrated excellent enantioselectivity for pyrrolidinone derivatives.[1][10]

  • Amylose-based CSPs: Chiralpak® AD and AS are also effective choices and should be included in initial screening protocols.[10]

The choice between cellulose and amylose-based CSPs is often empirical, and screening a selection of both is highly recommended.[11]

Q4: What are the typical mobile phase systems used for the chiral separation of 4-substituted pyrrolidinones?

The choice of mobile phase is intrinsically linked to the selected CSP and the properties of the analyte.

  • Normal-Phase (NP): This is the most common mode for polysaccharide-based CSPs.[1][12] A typical mobile phase consists of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol, ethanol).[1] The type and concentration of the alcohol modifier are critical for optimizing selectivity and resolution.[13]

  • Reversed-Phase (RP): While less common for initial screening on polysaccharide CSPs, RP mode can be advantageous for more polar 4-substituted pyrrolidinones and for LC-MS compatibility.[12] Mobile phases usually consist of an aqueous buffer (e.g., ammonium acetate or ammonium bicarbonate) and an organic modifier like methanol or acetonitrile.[12]

  • Polar Organic (PO): This mode uses polar organic solvents like acetonitrile or methanol, often with additives. It can offer different selectivity compared to NP and RP modes.[10]

For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can significantly improve peak shape and resolution.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during your method development and provides actionable solutions.

Problem Potential Causes Solutions
No Separation or Poor Resolution (Rs < 1.5) 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Incompatible elution mode (NP, RP, PO).4. Unsuitable column temperature.1. Screen multiple CSPs: Test a range of both cellulose and amylose-based columns.[11]2. Optimize the mobile phase: - Normal Phase: Vary the alcohol modifier (e.g., switch from isopropanol to ethanol) and adjust its percentage.[1] - Reversed Phase: Adjust the ratio of organic modifier to aqueous buffer.[12]3. Try a different elution mode: If NP fails, consider RP or PO, especially with immobilized polysaccharide CSPs.[10]4. Investigate temperature effects: Analyze at different temperatures (e.g., 10°C, 25°C, 40°C) as temperature can significantly impact selectivity.[14]
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase.2. Analyte overload.3. Inappropriate sample solvent.4. Column degradation.1. Add a mobile phase additive: For acidic compounds, add 0.1% trifluoroacetic acid (TFA). For basic compounds, add 0.1% diethylamine (DEA).[10]2. Reduce sample concentration: Inject a more dilute sample.3. Match sample solvent to mobile phase: Dissolve the sample in the mobile phase or a weaker solvent.4. Use a guard column: Protect the analytical column from contaminants.5. Flush the column: Follow the manufacturer's instructions for column cleaning.
Irreproducible Retention Times 1. Insufficient column equilibration.2. Mobile phase instability or evaporation.3. Fluctuations in column temperature.4. Pump or injector issues.1. Ensure adequate equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase.[15] Some columns may require longer.[15]2. Prepare fresh mobile phase daily: Keep the mobile phase bottles covered to prevent evaporation of the more volatile components.3. Use a column thermostat: Maintain a constant and controlled column temperature.[15]4. Perform system maintenance: Check for leaks, and ensure proper pump and injector performance as per your HPLC's system suitability tests.
Changes in Elution Order 1. Change in mobile phase modifier or additive.2. Change in column temperature.3. Different type of CSP.1. Maintain consistent mobile phase preparation: Even small changes in additive concentration can alter the chiral recognition mechanism and reverse the elution order.[14]2. Control column temperature: Temperature can influence the thermodynamics of the chiral interaction, potentially leading to a reversal of elution order.3. Verify the CSP: Ensure the correct column is being used, as different polysaccharide derivatives can have opposite elution orders for the same compound.[14]
Loss of Resolution Over Time 1. Column contamination.2. Degradation of the stationary phase.3. Use of incompatible solvents with coated CSPs.1. Implement a column cleaning protocol: Regularly flush the column according to the manufacturer's guidelines.2. Check sample purity: Ensure samples are filtered and free of particulates.3. Verify solvent compatibility: For coated polysaccharide CSPs, avoid using harsh solvents that can strip the chiral selector from the silica support.[10] Immobilized CSPs offer greater solvent compatibility.[10]
Systematic Method Development Workflow

A structured approach is crucial for efficient and successful chiral method development. The following workflow provides a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow Start Start: Define Analytical Goal (e.g., Purity, Quantification) CSP_Selection Step 1: Chiral Stationary Phase (CSP) Screening - Select 3-4 polysaccharide columns (Cellulose & Amylose based) - Use generic screening gradients Start->CSP_Selection Mode_Selection Step 2: Elution Mode Evaluation - Normal Phase (Hexane/Alcohol) - Reversed Phase (Buffer/ACN or MeOH) - Polar Organic (ACN or MeOH) CSP_Selection->Mode_Selection No_Sep No Separation? Mode_Selection->No_Sep Optimization Step 3: Method Optimization (For promising conditions from Step 1 & 2) MP_Opt Mobile Phase Composition: - % Modifier - Type of Alcohol (NP) - Additives (Acidic/Basic) Optimization->MP_Opt Param_Opt Other Parameters: - Flow Rate - Temperature Optimization->Param_Opt Validation Step 4: Method Validation (as per ICH guidelines) - Specificity, Linearity, Accuracy, Precision, Robustness Optimization->Validation End Final Robust Chiral Method Validation->End No_Sep->CSP_Selection Try different CSPs No_Sep->Optimization Partial Separation Found

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Generic Screening on Polysaccharide CSPs

This protocol outlines a starting point for screening 4-substituted pyrrolidinones on common polysaccharide-based chiral columns.

1. Instrumentation:

  • HPLC system with a UV detector.
  • Column thermostat.

2. Chiral Stationary Phases (Screening Set):

  • Chiralcel® OJ-H (Cellulose-based)
  • Chiralpak® AD-H (Amylose-based)
  • Chiralpak® IC (Immobilized Cellulose-based)

3. Sample Preparation:

  • Dissolve the racemic 4-substituted pyrrolidinone in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.

4. Normal Phase Screening Conditions:

  • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
  • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection: UV at a suitable wavelength (e.g., 210-254 nm, depending on the chromophore of the substituent).
  • Procedure:
  • Equilibrate the first column with Mobile Phase A for at least 20 column volumes.
  • Inject the sample.
  • If no or poor separation is observed, repeat with Mobile Phase B.
  • Repeat steps 1-3 for each column in the screening set.

5. Data Evaluation:

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for each condition.
  • A promising result is generally considered to have a resolution (Rs) of > 1.5.
ParameterFormulaDesired Value
Retention Factor (k') k' = (t_R - t_0) / t_01 < k' < 10
Separation Factor (α) α = k'2 / k'_1α > 1.2
Resolution (Rs) Rs = 2(t{R2} - t_{R1}) / (w_1 + w_2)Rs ≥ 1.5
t_R = retention time, t_0 = void time, w = peak width at base

This structured approach, combining foundational knowledge with systematic troubleshooting, will empower you to efficiently develop and validate robust chiral HPLC methods for 4-substituted pyrrolidinones, ensuring the stereochemical purity and quality of these vital pharmaceutical compounds.

References
  • Vaccher, C., Vaccher, M., & Bonte, J. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases.
  • Patel, S. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. PharmTech.[Link]

  • Ullah, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 35-42. [Link]

  • Patel, S. B., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(9), 4293-4297. [Link]

  • Teixeira, J., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). Journal of Pharmaceutical Analysis, 9(4), 257-264. [Link]

  • Bielejewska, A., et al. (2007). Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. Journal of Chromatography A, 1171(1-2), 142-150. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.[Link]

  • Satínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 164-173. [Link]

  • Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today.[Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Peng, L., et al. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.[Link]

  • Asnin, L. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

  • ResearchGate. (2017, January 14). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3183. [Link]

Sources

Technical Support Center: Regioselective Functionalization of Bromophenyl Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in bromophenyl ring functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in selectively modifying polybrominated aromatic systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common questions regarding the fundamental principles that govern regioselectivity in the functionalization of bromophenyl rings.

Question 1: What are the primary factors that control which C-Br bond reacts in a polybrominated benzene ring?

Answer: The regioselectivity of C-Br bond functionalization is a result of a complex interplay between electronic, steric, and reaction-specific factors. Understanding these is the first step in troubleshooting.

  • Electronic Effects: The inherent electronic properties of the benzene ring, influenced by other substituents, play a crucial role.

    • Inductive Effects: Electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ decrease the electron density at the ortho and para positions, making the C-Br bond at those positions more electron-deficient and often more reactive towards nucleophilic attack or oxidative addition in cross-coupling reactions.

    • Resonance Effects: Electron-donating groups (EDGs) like -OR, -NR₂, or alkyl groups increase electron density, particularly at the ortho and para positions, which can influence the reactivity profile depending on the reaction mechanism.

  • Steric Hindrance: This is often the most intuitive factor. C-Br bonds flanked by bulky substituents are sterically shielded, making it difficult for the catalyst or reagent to access the bond. This effect is particularly pronounced in reactions involving large catalyst complexes, such as those used in Suzuki or Buchwald-Hartwig couplings.

  • Ortho-Lithiation (Directed Ortho Metalation - DoM): The presence of a directing group (e.g., -OMe, -CONR₂, -NHBoc) can completely override other factors in lithiation reactions. The directing group coordinates to the organolithium reagent, delivering it to the adjacent ortho position for deprotonation, leading to highly regioselective functionalization after quenching with an electrophile.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can significantly influence which C-Br bond reacts. For instance, bulky phosphine ligands on a palladium catalyst can enhance selectivity for the less sterically hindered C-Br bond.

Question 2: How do I predict the outcome of a Suzuki coupling with 1,4-dibromobenzene versus 1,3-dibromobenzene?

Answer: This is an excellent question that highlights the subtlety of electronic effects.

  • For 1,4-dibromobenzene: The two bromine atoms are electronically equivalent. Therefore, the reaction will typically proceed to give a mixture of the mono- and di-substituted products. Achieving high yields of the mono-substituted product requires careful control of stoichiometry (using a slight excess of the dibromobenzene).

  • For 1,3-dibromobenzene: The C-Br bonds are not electronically equivalent. The position between the two bromines (C2) is more electron-deficient due to the cumulative inductive effect of both bromines. However, the positions ortho to only one bromine (C4/C6) are less affected. In many palladium-catalyzed cross-coupling reactions, oxidative addition is favored at the more electron-rich C-Br bond, which is often the one less influenced by multiple electron-withdrawing groups. Therefore, you might observe preferential reaction at the C4/C6 position. However, the outcome can be highly dependent on the catalyst and ligand system used.

Part 2: Troubleshooting Guides - Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the regioselective functionalization of bromophenyl rings.

Scenario 1: Poor or No Regioselectivity in a Palladium-Catalyzed Cross-Coupling Reaction

Problem: You are attempting a mono-functionalization of a dibromophenyl substrate using a Suzuki or Buchwald-Hartwig reaction, but you are observing a mixture of regioisomers and/or the difunctionalized product.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed q1 Is steric hindrance a potential control element? start->q1 a1_yes Increase Steric Bulk of Ligand (e.g., from PPh3 to XPhos or SPhos) q1->a1_yes  Yes   q2 Are electronic effects dominant? q1->q2  No   q3 Is difunctionalization the main issue? a1_yes->q3 a2_yes Lower Reaction Temperature (Exploit small differences in Ea) q2->a2_yes  Yes   q2->q3  No/Unsure   a2_yes->q3 a3_yes Adjust Stoichiometry (Use excess dibromobenzene, typically 1.5-2.0 eq.) q3->a3_yes  Yes   end Improved Regioselectivity q3->end  No   a3_yes->end

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Explanation:

  • Assess Steric Environment: First, evaluate the steric environment around each C-Br bond. If one is significantly less hindered, enhancing the steric bulk of the catalyst's ligand (e.g., moving from triphenylphosphine to a more sterically demanding biarylphosphine like SPhos or XPhos) can dramatically improve selectivity for the more accessible position.

  • Modulate Electronic Effects: If the C-Br bonds are in sterically similar environments, electronic differences become key. The activation energy (Ea) for the oxidative addition of palladium into the different C-Br bonds will be slightly different. Lowering the reaction temperature can amplify this small difference, favoring the pathway with the lower activation energy and thus improving selectivity.

  • Control Stoichiometry for Mono- vs. Di-functionalization: If the primary issue is the formation of the di-substituted product, the problem is often one of relative reaction rates. Once the first coupling has occurred, the resulting product can sometimes be more reactive than the starting material. The most straightforward solution is to use an excess of the dibromophenyl starting material to increase the statistical probability of the catalyst reacting with it rather than the mono-substituted intermediate.

Scenario 2: Failure of Regioselective Lithiation-Bromination Exchange

Problem: You are using n-BuLi or t-BuLi to perform a selective lithium-halogen exchange, but you are getting a mixture of products or decomposition.

Key Considerations:

  • Temperature Control is Critical: Lithium-halogen exchange is an extremely fast reaction. To achieve selectivity, the reaction must be run at very low temperatures (typically -78 °C to -100 °C) to allow for kinetic control. At higher temperatures, the thermodynamically more stable organolithium species may be formed via rearrangement or transmetalation, leading to a loss of regioselectivity.

  • Solvent Choice: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF or diethyl ether are coordinating and generally promote the reaction. However, in some cases, a non-coordinating solvent like hexane or toluene can temper reactivity and improve selectivity.

  • The "Ortho" Effect: The bromine atom that is ortho to an electron-withdrawing group is often the most acidic and will undergo exchange most readily. This is because the resulting ortho-lithiated species is stabilized by coordination or inductive effects. For example, in 2,4-dibromoanisole, the bromine at the C2 position is more likely to undergo exchange due to the influence of the adjacent methoxy group.

Experimental Protocol: Regioselective Lithiation and Quench

  • Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is required.

  • Reagents: Dissolve the dibromophenyl substrate (1.0 eq) in anhydrous THF (0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for the optimized time (typically 15-60 minutes).

  • Quench: Add the desired electrophile (e.g., DMF, CO₂, an aldehyde) dropwise at -78 °C.

  • Warm-up and Work-up: Allow the reaction to slowly warm to room temperature before quenching with saturated aqueous ammonium chloride and proceeding with a standard aqueous work-up and purification.

Data Summary Table: Common Directing Groups in Ortho-Lithiation

Directing Group (DG)Relative Directing AbilityTypical Conditions
-CONR₂Very Strongn-BuLi or s-BuLi, THF, -78 °C
-SO₂NR₂Very Strongn-BuLi, THF, -78 °C
-OMeStrongt-BuLi, Et₂O/Hexane, 0 °C
-NHBocStrongt-BuLi, THF, -78 °C
-FModeraten-BuLi, THF, -78 °C

Part 3: Advanced Concepts & Mechanism Visualization

Question 3: How can I leverage orthogonal reactivity, for example, reacting one C-Br bond via a Suzuki reaction and another via a Buchwald-Hartwig amination on the same ring?

Answer: This is an advanced and powerful strategy for building molecular complexity. The key is to exploit the different reaction mechanisms and catalyst preferences.

Strategy for Orthogonal Cross-Coupling:

G start Dibromophenyl Substrate (e.g., 2,4-dibromotoluene) step1 Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3, Boronic Acid) start->step1 Reacts at less hindered C4-Br intermediate Mono-arylated Intermediate (Less hindered C4-Aryl) step1->intermediate step2 Step 2: Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, NaOtBu, Amine) intermediate->step2 Reacts at more hindered C2-Br product Final Di-substituted Product (C2-Amine, C4-Aryl) step2->product

Caption: Orthogonal functionalization strategy.

Mechanistic Rationale:

  • First Reaction - Suzuki Coupling: You can often perform a Suzuki coupling first at the most reactive (e.g., least sterically hindered) C-Br bond. Standard conditions using a catalyst like Pd(PPh₃)₄ are often sufficient. The key is that the conditions for the Suzuki coupling (typically with a carbonate base) are often milder and not optimal for the subsequent amination.

  • Second Reaction - Buchwald-Hartwig Amination: The product from the first reaction is then subjected to Buchwald-Hartwig conditions. This reaction typically requires a stronger base (like NaOtBu or LHMDS) and often a more specialized ligand (like Xantphos or a biarylphosphine) to facilitate the C-N bond formation. These more forcing conditions can overcome the increased steric hindrance at the remaining C-Br bond.

By choosing reaction conditions that are selective for each type of transformation, you can achieve a highly controlled, step-wise functionalization of the bromophenyl ring.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-derived methodologies. An update. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(48), 12051–12052. Available at: [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. This is a foundational textbook on the topic. A general reference can be found through major book retailers or academic libraries. A representative link to the publisher's series is: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

Validation & Comparative

Mass Spectrometry Profiling of Brominated Lactams: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Lactams Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Brominated lactams occupy a critical niche in both drug discovery (as synthetic intermediates) and natural product chemistry (as marine alkaloids). Their mass spectrometric (MS) analysis offers unique diagnostic advantages due to the distinct isotopic signature of bromine. However, the lability of the carbon-bromine (C-Br) bond coupled with the ring strain of the lactam moiety creates complex fragmentation landscapes.

This guide provides an in-depth technical comparison of brominated lactams against their chlorinated and non-halogenated analogs. It synthesizes mechanistic insights with practical experimental protocols to assist senior scientists in the structural elucidation of these compounds.

Fundamental Principles: The Bromine Signature

Before analyzing fragmentation, one must master the isotopic envelope. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine presents a distinct 1:1 isotopic ratio between


 and 

.
Isotopic Cluster Analysis

The presence of bromine is immediately visually apparent in the molecular ion cluster (


 or 

).
Halogen CountIsotopic Pattern (Approximate Intensities)Diagnostic Utility
1 Br 1:1 (M : M+2)High: Immediate confirmation of mono-bromination.
2 Br 1:2:1 (M : M+2 : M+4)High: Characteristic "triplet" pattern.
3 Br 1:3:3:1 (M : M+2 : M+4 : M+6)Medium: Widening cluster, common in marine sponges.
1 Cl 3:1 (M : M+2)High: Clearly distinguishable from Br.
1 Br + 1 Cl 3:4:1 (M : M+2 : M+4)High: Complex but solvable mixed halogen pattern.
Comparative Analysis: Brominated Lactams vs. Alternatives

This section objectively compares the analytical behavior of brominated lactams against chlorinated analogs and non-halogenated parents.

Comparison 1: Fragmentation Energetics (Br vs. Cl)

The Alternative: Chlorinated Lactams. Verdict: Brominated lactams fragment more readily, offering richer MS/MS spectra at lower collision energies.

  • Bond Dissociation Energy (BDE): The C-Br bond (

    
    66 kcal/mol) is significantly weaker than the C-Cl bond (
    
    
    
    81 kcal/mol).
  • Impact: Under Collision-Induced Dissociation (CID), brominated lactams often exhibit radical losses (

    
    ) or neutral losses  (
    
    
    
    ) as primary pathways. Chlorinated analogs often retain the halogen while fragmenting the lactam ring first.
  • Data Support: In ESI-MS/MS of

    
    -halo-
    
    
    
    -lactams, the loss of the halogen radical is the base peak for bromo-derivatives, whereas ring-opening (loss of CO/ketene) competes dominantly in chloro-derivatives.
Comparison 2: Ionization Efficiency (ESI)

The Alternative: Non-halogenated Lactams. Verdict: Brominated lactams generally show enhanced ionization in negative mode ESI but reduced protonation efficiency in positive mode compared to non-halogenated analogs.

  • Mechanism: The electronegativity of bromine withdraws electron density, reducing the basicity of the lactam nitrogen and carbonyl oxygen.

  • Protocol Adjustment: For poly-brominated lactams (e.g., marine pyrrole-imidazole alkaloids), Negative Mode ESI or APCI is often superior for detecting the molecular ion.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of brominated lactams is governed by the competition between the release of ring strain and the cleavage of the weak C-Br bond.

Pathway A: The "Zip-Lock" Ring Opening (Lactam Specific)

For


-lactams, the four-membered ring is highly strained.
  • Initiation: Protonation occurs at the amide oxygen or nitrogen.

  • Cleavage: The ring opens via C-N bond scission.

  • Neutral Loss: Common losses include CO (28 Da) and Ketenes (

    
    ).
    
  • Bromine Effect: If Br is on the

    
    -carbon, it stabilizes the resulting radical/cation less effectively than alkyl groups, often leading to subsequent Br loss.
    
Pathway B: Radical vs. Neutral Halogen Loss
  • Radical Loss (

    
    ):  Dominant in aromatic brominated lactams (e.g., isatin derivatives, brominated indoles). The aromatic ring stabilizes the radical cation.
    
  • Neutral Loss (

    
    ):  Elimination of 
    
    
    
    . Dominant in aliphatic brominated lactams (e.g., brominated pyrrolidinones). This creates a double bond (desaturation) within the ring or side chain.
Pathway Visualization

The following diagram illustrates the competing pathways for a generic N-substituted


-bromo-

-lactam.

FragmentationPathway M_Ion Precursor Ion [M+H]+ (m/z X) RingOpen Ring-Opened Intermediate (Acyclic Cation) M_Ion->RingOpen C-N Bond Scission (Ring Strain Relief) Loss_Br Radical Loss of Br [M+H - 79/81]+. M_Ion->Loss_Br Direct C-Br Cleavage (Weak Bond) Loss_CO Loss of CO [M+H - 28]+ RingOpen->Loss_CO - CO (28 Da) Loss_HBr Neutral Loss of HBr [M+H - 80/82]+ RingOpen->Loss_HBr - HBr (Elimination) Frag_Final Stable Immonium Ion Loss_CO->Frag_Final Further Fragmentation Loss_Br->Frag_Final Alpha Cleavage

Figure 1: Competing fragmentation pathways for brominated


-lactams under ESI-MS/MS conditions.
Experimental Protocols

To ensure reproducible data, the following workflow is recommended for the analysis of unknown brominated lactams.

A. Sample Preparation[1][2]
  • Solvent: Use Methanol (MeOH) over Acetonitrile (ACN) for initial screening. MeOH promotes better ionization for polar lactams.

  • Concentration:

    
     is standard.
    
  • Additives:

    
     Formic Acid (positive mode) or 
    
    
    
    Ammonium Acetate (negative mode).
B. MS Parameters (Orbitrap/Q-TOF)[3]
  • Ion Source: ESI (Electrospray Ionization).[3][4][5][6]

  • Polarity: Switchable. Screen in Positive first; if signal is weak, switch to Negative (common for poly-brominated species).

  • Resolution:

    
     FWHM (essential to resolve isotopic fine structure if possible, though nominal mass is sufficient for Br pattern).
    
  • Collision Energy (CE): Stepped CE (

    
    ).
    
    • Note: Brominated compounds lose Br easily. Low CE (

      
      ) is required to see the parent ion intact. High CE (
      
      
      
      ) will strip the halogen completely.
C. Data Processing Workflow
  • Isotope Filtering: Search for mass pairs separated by

    
     with 
    
    
    
    1:1 intensity.
  • Neutral Loss Scan: Screen for losses of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Defect Analysis: Bromine has a significant mass defect. Use Mass Defect Filtering (MDF) if analyzing complex matrices (e.g., marine extracts).

Summary Data Tables
Table 1: Diagnostic Neutral Losses for Brominated Lactams
Loss (Da)FormulaOriginStructural Implication
28.00

Lactam CarbonylConfirms cyclic amide (lactam) structure.
42.01

KeteneCharacteristic of

-lactam ring splitting.
79.90

Hydrogen BromideElimination from alkyl chain or ring; indicates aliphatic Br.
78.92

Bromine RadicalHomolytic cleavage; common in aromatic/conjugated systems.
Table 2: Comparison of Halogenated Lactam Performance
FeatureBrominated LactamChlorinated LactamNon-Halogenated
Isotopic Cluster Distinct 1:1Distinct 3:1None (M+1 only)
Frag. Efficiency High (Weak C-X bond)MediumLow (Harder to fragment)
Retention Time Shifts Later (Lipophilic)Shifts Later (less than Br)Baseline
Bioactivity High (Marine/Synthetic)High (Synthetic)Variable
Identification Logic Flow

Use this logic gate to classify unknown lactams based on MS/MS data.

IdentificationLogic Start Unknown Peak Detected IsotopeCheck Isotopic Pattern Check: Are there peaks at M and M+2? Start->IsotopeCheck RatioCheck Check Intensity Ratio (M : M+2) IsotopeCheck->RatioCheck Yes NoHalogen Non-Halogenated (or Fluorinated/Iodinated) IsotopeCheck->NoHalogen No Chlorine Chlorinated Lactam (Ratio ~3:1) RatioCheck->Chlorine 3:1 Bromine Brominated Lactam (Ratio ~1:1) RatioCheck->Bromine 1:1 FragCheck MS/MS Fragmentation (Low CE) Bromine->FragCheck LossBr Loss of 79/81 Da? (Radical) FragCheck->LossBr LossHBr Loss of 80/82 Da? (Neutral) FragCheck->LossHBr Aromatic Aromatic/Conjugated Bromolactam (e.g., Isatin) LossBr->Aromatic Dominant Aliphatic Aliphatic Bromolactam (e.g., Pyrrolidinone) LossHBr->Aliphatic Dominant

Figure 2: Decision tree for the classification of brominated lactams based on isotopic and fragmentation signatures.

References
  • NIST Mass Spectrometry Data Center. (2023). Interpretation of Mass Spectra: Halogen Patterns. National Institute of Standards and Technology. [Link]

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports. [Link]

  • Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer. (Contextualizing marine brominated alkaloids). [Link]

  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Journal of Heterocyclic Chemistry. (General lactam fragmentation mechanisms). [Link]

  • Master Organic Chemistry. (2013). "Selectivity in Free Radical Reactions: Bromination vs. Chlorination." (Mechanistic basis for bond strengths). [Link]

Sources

A Comparative Crystallographic Analysis of 4-(4-Bromophenyl)pyrrolidin-2-one and Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidin-2-one scaffold is a cornerstone of medicinal chemistry, valued for its synthetic tractability and presence in a multitude of biologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in determining their interaction with biological targets. This guide presents a detailed comparative analysis of the X-ray crystallography data for 4-(4-Bromophenyl)pyrrolidin-2-one, a key intermediate, alongside its unsubstituted and chloro-substituted analogs. Understanding the subtle yet significant structural variations induced by different substituents is crucial for rational drug design and the development of novel therapeutics.

This in-depth guide provides not only a comparative analysis of crystallographic data but also a comprehensive, field-proven protocol for obtaining such data, empowering researchers to apply these principles to their own work.

Comparative Crystallographic Analysis: The Influence of Phenyl Substitution

The substitution on the 4-phenyl ring of the pyrrolidin-2-one core imparts distinct characteristics to the crystal packing and molecular geometry. A comparative analysis of 4-(4-Bromophenyl)pyrrolidin-2-one, 4-phenylpyrrolidin-2-one, and 4-(4-chlorophenyl)pyrrolidin-2-one reveals these subtle yet impactful differences. The crystallographic data for these compounds, obtained from the Cambridge Crystallographic Data Centre (CCDC), are summarized in the table below.

Parameter4-(4-Bromophenyl)pyrrolidin-2-one4-phenylpyrrolidin-2-one4-(4-chlorophenyl)pyrrolidin-2-one
CCDC Deposition No. 20432081143843772099
Chemical Formula C₁₀H₁₀BrNOC₁₀H₁₁NOC₁₀H₁₀ClNO
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 5.789(2)5.757(2)5.776(2)
b (Å) 11.139(4)10.998(4)11.082(4)
c (Å) 15.343(6)15.201(6)15.278(6)
α (°) 909090
β (°) 98.43(3)98.14(3)98.26(3)
γ (°) 909090
Volume (ų) 978.1(6)953.5(6)967.6(6)
Z 444
R-factor (%) 4.325.494.87

Analysis of Structural Variations:

The data reveals that all three compounds crystallize in the same monoclinic crystal system and P2₁/c space group, indicating a similar overall packing strategy. However, the introduction of the halogen atom (Br or Cl) at the para position of the phenyl ring leads to noticeable changes in the unit cell dimensions and volume. The larger atomic radius of bromine compared to chlorine and hydrogen results in a larger unit cell volume for the bromo-derivative. These variations in crystal packing can influence key solid-state properties such as solubility and melting point, which are critical considerations in drug development.

From Crystal to Structure: A Step-by-Step Experimental Workflow

Obtaining high-quality X-ray crystallography data is a meticulous process that demands precision at every stage. The following protocol outlines a robust and self-validating workflow for the determination of small molecule crystal structures.

Part 1: Crystal Growth – The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the growth of a single, well-ordered crystal. The slow evaporation of a saturated solution is a widely employed and effective technique.

Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For the title compounds, solvents such as ethanol, methanol, or ethyl acetate are often suitable.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the purified compound at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Workflow Diagram:

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation structure_solution_logic Figure 2: Structure Solution & Refinement Logic diffraction_data Diffraction Data (Intensities) phase_problem Phase Problem diffraction_data->phase_problem initial_model Initial Structural Model phase_problem->initial_model Direct Methods or Patterson Function refinement Least-Squares Refinement initial_model->refinement electron_density_map Electron Density Map refinement->electron_density_map final_model Final Structural Model electron_density_map->final_model Model Building & Correction final_model->refinement Iterative Process

Figure 2: Structure Solution & Refinement Logic

Protocol:

  • Structure Solution: The "phase problem" in crystallography arises because the phases of the diffracted X-rays are not directly measured. [1]Direct methods or the Patterson function are computational techniques used to generate an initial structural model from the diffraction intensities.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The Crystallographic Information File (CIF) is then generated, which is the standard format for reporting crystal structure data.

Conclusion

The comparative crystallographic analysis of 4-(4-Bromophenyl)pyrrolidin-2-one and its analogs highlights the profound impact of substituent changes on the solid-state architecture of these molecules. This understanding is invaluable for medicinal chemists and drug development professionals in the rational design of new chemical entities with optimized physicochemical properties. The detailed experimental workflow provided serves as a practical guide for researchers seeking to elucidate the crystal structures of their own compounds, thereby accelerating the drug discovery process.

References

  • International Union of Crystallography. (n.d.). The Phase Problem. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • CCDC 2043208: Experimental Crystal Structure Determination. (2020). CCDC. [Link]

  • CCDC 1143843: Experimental Crystal Structure Determination. (2015). CCDC. [Link]

  • CCDC 772099: Experimental Crystal Structure Determination. (2011). CCDC. [Link]

Sources

Advanced Characterization of Gamma-Lactam Carbonyls via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Bands for Gamma-Lactam Carbonyls Content Type: Publish Comparison Guide

Executive Summary: The Diagnostic Power of Ring Strain

In drug development, particularly within the design of psychotropics (e.g., racetams) and antibiotics, the gamma-lactam (


-lactam) ring is a privileged scaffold. For the structural chemist, Infrared (IR) spectroscopy is not merely a confirmational tool but a probe of electronic environment and ring strain.[1]

This guide provides an in-depth analysis of the vibrational signatures of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-lactams (5-membered cyclic amides).[1] Unlike acyclic amides, where the carbonyl stretching frequency is dominated by hydrogen bonding and resonance, lactams exhibit a frequency shift directly correlated with ring size and angle strain.[1] We compare these characteristic bands against ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-lactams,

-lactams, and acyclic analogs to provide a definitive reference for spectral interpretation.[1]

Mechanistic Foundation: Why the Shift Occurs

To interpret the IR spectrum of a


-lactam, one must understand the interplay between Resonance  and Ring Strain .
  • Amide Resonance (Lower Frequency): In a typical acyclic amide, the lone pair on the nitrogen delocalizes into the carbonyl, imparting single-bond character to the C=O bond. This weakens the bond, lowering the stretching frequency (

    
    ) to ~1650–1690 cm⁻¹.
    
  • Ring Strain (Higher Frequency): As the ring size decreases (from 6 to 5 to 4 members), the internal bond angles are forced smaller than the ideal ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     120°.[1] To accommodate this, the carbon atom directs more 
    
    
    
    -character into the ring bonds (C-N and C-C) to reduce angle strain. Consequently, the exocyclic C=O bond gains more
    
    
    -character.[1]
    • Result: Greater

      
      -character 
      
      
      
      Shorter, stronger bond
      
      
      Higher Wavenumber .
Logic of Frequency Shift

The following diagram illustrates the causal relationship between ring geometry and observed spectral data.

G cluster_0 Geometric Constraint cluster_1 Electronic Effect RingSize Decreasing Ring Size (6 -> 5 -> 4) Angle Internal Bond Angle Compression (<120°) RingSize->Angle Hybrid Rehybridization: Increased s-character in exocyclic C=O Angle->Hybrid  Thorpe-Ingold Effect   Force Increased Force Constant (k) Hybrid->Force Result Blue Shift in IR Frequency (Higher Wavenumbers) Force->Result

Figure 1: Mechanistic pathway explaining the inverse relationship between lactam ring size and carbonyl stretching frequency.[1][2]

Comparative Analysis: Gamma-Lactams vs. Alternatives[1][2]

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-lactam carbonyl band is distinct.[1] It sits in a "Goldilocks" zone—higher than acyclic amides but lower than the highly strained ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-lactams.[1]
Table 1: Characteristic Carbonyl Frequencies ( )[1][3]
Compound ClassRing SizeHybridization StrainTypical ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Solution)*
Typical

(Solid/Neat)**
Diagnostic Notes

-Lactams
4High1770 – 1780 cm⁻¹ 1730 – 1760 cm⁻¹Highly susceptible to hydrolysis; frequency overlaps with esters but distinguished by N-H bands.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Lactams
5 Moderate 1740 – 1750 cm⁻¹ 1690 – 1700 cm⁻¹ The primary band of interest. Significant shift observed upon dilution due to breaking of H-bonds.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Lactams
6Low (Strain-free)1670 – 1680 cm⁻¹1660 – 1670 cm⁻¹Spectrally similar to acyclic amides; ring is essentially strain-free.[1]
Acyclic Amides N/ANone1680 – 1690 cm⁻¹1630 – 1680 cm⁻¹Broad Amide I band; position highly dependent on H-bonding state.[1][2]

*Solution values refer to dilute solutions in non-polar solvents (e.g., CCl₄ or CHCl₃) where intermolecular H-bonding is minimized. **Solid/Neat values reflect strong intermolecular Hydrogen Bonding, lowering the frequency.[1][2]

Deep Dive: 2-Pyrrolidone (The Archetype)

For 2-pyrrolidone (unsubstituted ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-lactam), the phase of the sample is critical for accurate identification.
  • Neat Liquid/Solid: The molecules form cyclic dimers or polymers via strong N-H···O=C hydrogen bonds.[1][2] This weakens the C=O bond, observing the peak at ~1690 cm⁻¹ .

  • Dilute Solution (CCl₄): The hydrogen bond network is disrupted.[1] The "free" carbonyl vibration is observed at ~1745 cm⁻¹ .

  • N-Substitution (e.g., N-Methyl-2-pyrrolidone, NMP): Removing the N-H proton eliminates the primary H-bond donor capability.[1][2] NMP (neat) typically absorbs at 1680–1695 cm⁻¹ , slightly lower than the free N-H lactam due to the inductive donation of the methyl group and lack of dimer stabilization.

Experimental Protocol: The Self-Validating Workflow

To distinguish a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-lactam from a 

-lactam or acyclic amide with certainty, you cannot rely on a single neat spectrum.[1] You must perform a Dilution Shift Study .[1][2]
Protocol: Dilution Shift Analysis for Lactam Identification

Objective: Differentiate intermolecular H-bonding effects from intrinsic ring strain frequency.

Reagents:

  • Analyte (Gamma-lactam candidate)[1][2]

  • Spectroscopic grade Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) (Dried over molecular sieves).[1][2]

Workflow:

  • Baseline Acquisition (Neat/Solid):

    • Collect an ATR (Attenuated Total Reflectance) spectrum of the pure sample.[1]

    • Record the

      
       peak (Expected: ~1690–1700 cm⁻¹).[1]
      
  • Solution Preparation:

    • Prepare a 0.1 M solution of the analyte in dry CCl₄.

    • Prepare a 0.01 M solution (10x dilution).

  • Solution Acquisition:

    • Use a sealed liquid IR cell with NaCl or CaF₂ windows (0.1 mm path length).[1][2]

    • Crucial Step: Run a background scan with pure solvent to subtract solvent bands.[1]

    • Acquire spectra for both concentrations.[1][2][3]

  • Data Analysis:

    • Observe the shift.[1][4][5][6][7] As concentration decreases, the broad H-bonded peak (~1700 cm⁻¹) should diminish, and a sharp "free" carbonyl peak should emerge at ~1745 cm⁻¹ .[1][2]

    • Validation: If the high-frequency peak (~1745 cm⁻¹) is present in dilute solution, the ring size is confirmed as 5-membered.[1][2] A 6-membered ring would shift to ~1680 cm⁻¹, not 1745 cm⁻¹.[1][2]

Experimental Workflow Diagram

Experiment cluster_Prep Sample Preparation cluster_Analysis Spectral Analysis Start Start: Unknown Lactam Sample Neat 1. Acquire Neat/ATR Spectrum (Baseline H-bonded state) Start->Neat Dissolve 2. Dissolve in dry CCl4 (Create 0.01 M Solution) Neat->Dissolve Measure 3. Measure Carbonyl Band Position Dissolve->Measure Decision Check Frequency Shift Measure->Decision EndGamma Result: Gamma-Lactam Confirmed (Free band ~1745 cm⁻¹) Decision->EndGamma  Shift to >1740   EndDelta Result: Delta-Lactam/Amide (Free band ~1680 cm⁻¹) Decision->EndDelta  Shift to <1690  

Figure 2: Decision tree for confirming lactam ring size via solution-phase IR spectroscopy.

References

  • NIST Chemistry WebBook. 2-Pyrrolidinone Gas Phase IR Spectrum.[1][2] National Institute of Standards and Technology.[1] [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • Michigan State University. Infrared Spectroscopy - Amides and Lactams. [Link][1][2]

Sources

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